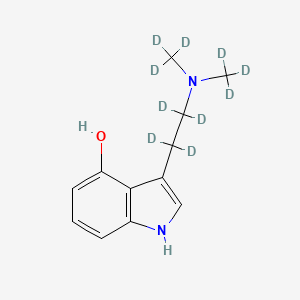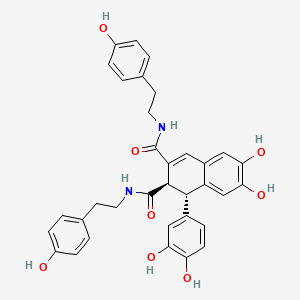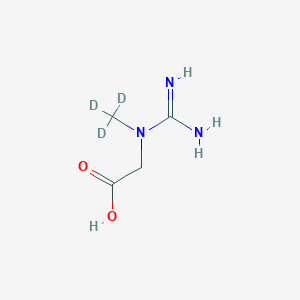
Creatine D3
Descripción general
Descripción
Creatine D3, also known as Creatinine-d3, is a deuterium-labeled form of creatinine . It is synthesized in the kidney, liver, and pancreas and transported in blood to muscle and brain where it is phosphorylated to phosphocreatine . Some free creatine in muscle is converted to creatinine . It is intended for use as an internal standard for the quantification of creatinine .
Synthesis Analysis
This compound is synthesized in the body from three amino acids . It is found mostly in your body’s muscles as well as in the brain . The stored creatine helps your muscles produce more energy .
Molecular Structure Analysis
The molecular formula of this compound is C4H4D3N3O . The formal name is 2-amino-1,5-dihydro-1-(methyl-d3)-4H-imidazol-4-one .
Chemical Reactions Analysis
This compound is involved in energy production in the body. Phosphocreatine binds with adenosine diphosphate to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short term ATP needs prior to oxidative phosphorylation .
Physical And Chemical Properties Analysis
This compound is a crystalline solid . It has a formula weight of 116.1 .
Aplicaciones Científicas De Investigación
1. Biomarker for Renal Function
Creatine, generated from creatine by muscular metabolism, is a key indicator of renal function. The use of d3-creatinine as a surrogate analyte for calibration in human plasma assays aids in quantifying endogenous creatinine concentrations, offering insights into renal health and function (Zhao et al., 2016).
2. Therapeutic Applications in Clinical Conditions
Research has highlighted the therapeutic applications of creatine in various clinical conditions. Creatine supplementation enhances muscle strength, improves exercise performance, and shows potential benefits in neurological disorders, such as Huntington's and Parkinson's diseases (Persky & Brazeau, 2001).
3. Enhancement of Athletic Performance
Creatine supplementation has been shown to increase thigh muscle volume and enhance cycle sprint performance in elite athletes. This suggests its potential in boosting athletic performance, particularly in power-focused sports (Ziegenfuss et al., 2002).
4. Diagnostic Tool in Creatine Disorders
The use of d3-creatine in dried blood spot analysis offers a reliable method for diagnosing creatine disorders, such as GAMT and AGAT deficiencies. This approach provides a fast and accurate diagnosis, crucial for timely intervention (Carducci et al., 2006).
5. Improving Muscle Performance in Older Adults
Studies have shown that creatine supplementation can significantly improve muscle performance in older individuals, which is vital considering the natural decline in muscle strength and performance with age (Gotshalk et al., 2002).
6. Estimation of Skeletal Muscle Mass
Creatine dilution methods, such as D3-creatine, are valuable for estimating total skeletal muscle mass, demonstrating utility in assessing athletic body composition (Morris-Paterson et al., 2019).
7. Neuroprotective Benefits during Oxygen Deprivation
Creatine supplementation has shown promise in protecting against energetic insult in the brain during oxygen deprivation, enhancing corticomotor excitability and cognitive performance (Turner et al., 2015).
8. Cancer Immunotherapy
Recent studies indicate that creatine plays a role in enhancing antitumor T cell immunity, showing potential as a supplement in cancer immunotherapy (Li & Yang, 2021).
Direcciones Futuras
The D3 creatine (D3 Cr) dilution method is of emerging interest for estimating total-body skeletal muscle mass . This method is strongly associated with functional capacity, falls and insulin resistance in older men and women . In addition, D3 Cr muscle mass is associated with risk of disability, hip fracture and mortality . New and emerging data demonstrate that low muscle mass may serve as a diagnostic criterion for sarcopenia .
Propiedades
IUPAC Name |
2-[carbamimidoyl(trideuteriomethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSVTCORWBXHQV-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(=O)O)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143827-19-4 | |
| Record name | Creatine D3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143827194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CREATINE D3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78TE2BRQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6594835.png)

![7-bromo-5-methoxy-2-oxo-3,3a,8,10-tetrahydro-2H-4-oxa-9-azacyclohepta[def]fluorene-9(3a1H)-carbaldehyde](/img/structure/B6594838.png)

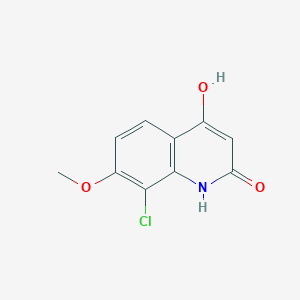

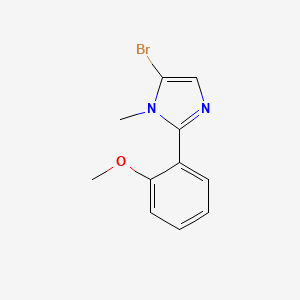
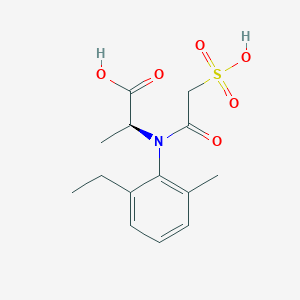
![N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide](/img/structure/B6594882.png)
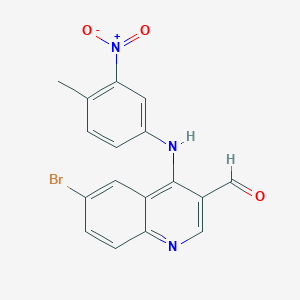
![8-acetyl-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6-methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B6594901.png)
